![molecular formula C5H6Br2O3S B3265661 3,5-dibromotetrahydro-4H-thiopyran-4-one 1,1-dioxide CAS No. 408314-20-5](/img/structure/B3265661.png)
3,5-dibromotetrahydro-4H-thiopyran-4-one 1,1-dioxide
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
3,5-dibromotetrahydro-4H-thiopyran-4-one 1,1-dioxide is a compound with notable synthetic and chemical properties. A multigram scale synthesis method for related compounds, 3,4- and 3,6-dihydro-2H-thiopyran 1,1-dioxides, has been developed. This method is simpler and uses more readily available reagents compared to previous methods. The synthesized compounds serve as building blocks for the synthesis of combinatorial libraries of new biologically active compounds (Chabanenko et al., 2018).
Applications in Medicinal Chemistry
The compound is a valuable building block in medicinal chemistry. A scalable protocol for the preparation of 4-amino-4-methyltetrahydro-2H-thiopyran 1,1-dioxide, a significant cyclic sulfone building block, has been developed. This protocol uses commercially available and inexpensive starting materials, enabling the synthesis of various 4,4-disubstituted cyclic sulfone derivatives. These derivatives are crucial structural motifs for drug discovery (Hugelshofer et al., 2021).
Role in Heterocyclic Chemistry
The compound's derivatives have significant roles in heterocyclic chemistry. For instance, microwave-assisted and ultrasonic-assisted three-component heterocyclization involving thiopyran-3-one-1,1-dioxide results in the formation of tetrahydro-4H-thiopyrano[3,2-d][1,2,3]triazolo[1,5-a]pyrimidine-8,8-dioxides. The structures of these products have been confirmed through NMR data and X-ray analysis, highlighting the compound's utility in synthesizing novel heterocyclic systems (Gladkov et al., 2013).
Photorearrangement and Photochemical Behavior
The photochemical behavior of derivatives of this compound is another area of interest. Studies on the photorearrangement of 4,4-disubstituted 2,6-diphenyl-4H-thiopyran-1,1-dioxides have yielded high yields of stereoisomeric bicyclic photoproducts. These findings are crucial for understanding the vinyl–vinyl di-π-methane rearrangement and its implications in photochemistry (Jafarpour & Pirelahi, 2006).
properties
IUPAC Name |
3,5-dibromo-1,1-dioxothian-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Br2O3S/c6-3-1-11(9,10)2-4(7)5(3)8/h3-4H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWPEGPRQKQUNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C(CS1(=O)=O)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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